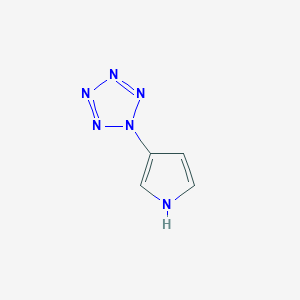

(1H-Pyrrol-3-yl)-1H-pentazole

Description

Significance of Heterocyclic Compounds in Advanced Chemical Science

Heterocyclic compounds, which are cyclic molecules containing atoms of at least two different elements in their rings, are fundamental to many areas of science. nih.govnih.gov Their unique structures and properties make them indispensable in medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these rings. organic-chemistry.orgnih.gov Beyond pharmaceuticals, they are crucial in the development of agrochemicals, functional materials such as conducting polymers and dyes, and as versatile intermediates in organic synthesis. nih.govwjpmr.com The presence of heteroatoms like nitrogen, oxygen, or sulfur imparts specific electronic characteristics and reactivity, allowing for the fine-tuning of molecular properties for a vast range of applications. nih.govwikipedia.org The study of these compounds, particularly those containing nitrogen, continues to be a vibrant area of research, driving innovation across multiple scientific disciplines. wikipedia.orgnih.gov

The Unique Role of High-Nitrogen Systems in Energetic Materials Research

In the specialized field of energetic materials, compounds with a high nitrogen content are of paramount importance. wikipedia.org The energy released by these materials stems from the vast difference in bond energies between the single and double bonds common in high-nitrogen systems and the exceptionally strong triple bond of dinitrogen (N₂), which is the primary decomposition product. hyphadiscovery.com This decomposition process results in a significant release of energy and a large volume of environmentally benign nitrogen gas. wjpmr.com

Nitrogen-rich heterocycles, such as tetrazoles and triazoles, are foundational to modern HEDM research. wjpmr.comorganic-chemistry.org Scientists aim to create molecules with a high positive heat of formation, which is a key indicator of energetic performance. The strategy often involves linking multiple nitrogen-rich rings or functionalizing them with energetic groups like the nitro group (–NO₂) to enhance properties such as density and detonation performance. wikipedia.orgwjpmr.com The ultimate goal is to develop next-generation explosives and propellants that are not only more powerful but also safer to handle than traditional materials. wikipedia.org

Historical Context and Intrinsic Challenges in Pentazole Chemistry

The pentazole ring (HN₅) represents the pinnacle of nitrogen-rich heterocycles, belonging to the azole series which includes pyrrole (B145914), imidazole, triazoles, and tetrazole. wikipedia.orgnih.gov Despite its simple, aromatic five-membered ring structure, the parent pentazole is exceptionally unstable, a fact that has made its study a significant scientific challenge. nih.govnih.gov

Historically, the existence of the pentazole ring was long debated. The first successful synthesis of a pentazole derivative, phenylpentazole, demonstrated that the ring could be stabilized, in this case by conjugation with a phenyl group. nih.gov However, even these derivatives are often highly explosive and decompose at relatively low temperatures. nih.gov A major breakthrough in the field was the synthesis of the pentazolate anion (N₅⁻) under high-pressure conditions, which could be stabilized in salts. nih.gov The primary challenge in pentazole chemistry remains the inherent instability of the N₅ ring, making the synthesis and isolation of its derivatives an ongoing area of intense research. nih.gov

Strategic Positioning of (1H-Pyrrol-3-yl)-1H-pentazole within Novel Heterocyclic Design

The hypothetical compound this compound represents a strategic design to mitigate the inherent instability of the pentazole ring while retaining a high nitrogen content. The rationale behind this design lies in the electronic properties of the pyrrole ring. Pyrrole is an electron-rich aromatic heterocycle. It is known that attaching electron-donating groups to the pentazole ring can enhance its stability. nih.gov

In theory, the electron-donating nature of the pyrrole ring, when attached to the pentazole ring, could help to stabilize the highly energetic N₅ system. This specific linkage at the 3-position of the pyrrole is one of several possibilities that could influence the electronic interplay between the two rings. The resulting molecule would possess a very high nitrogen content (six nitrogen atoms in a nine-atom skeleton, excluding hydrogens), making it a promising candidate for a high-energy density material.

However, despite its theoretical appeal, there is a notable absence of published research detailing the synthesis or isolation of this compound. While numerous studies focus on the synthesis of various substituted pyrroles and other heterocyclic pentazole derivatives, this specific combination remains an uncharted area in the scientific literature. Theoretical studies on related systems have shown that the introduction of a six-membered heterocyclic ring can, in some cases, weaken the pentazole ring. The effect of a five-membered, electron-rich ring like pyrrole is yet to be experimentally determined. The synthesis of such a compound would likely involve adapting known methods for forming substituted pyrroles and pentazoles, but would undoubtedly present significant challenges due to the lability of the pentazole ring.

Structure

3D Structure

Properties

CAS No. |

652148-68-0 |

|---|---|

Molecular Formula |

C4H4N6 |

Molecular Weight |

136.12 g/mol |

IUPAC Name |

1-(1H-pyrrol-3-yl)pentazole |

InChI |

InChI=1S/C4H4N6/c1-2-5-3-4(1)10-8-6-7-9-10/h1-3,5H |

InChI Key |

OVZDWFGEODLWDX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC=C1N2N=NN=N2 |

Origin of Product |

United States |

Theoretical and Computational Investigations of 1h Pyrrol 3 Yl 1h Pentazole

Quantum Chemical Methodologies for Highly Unstable Systems

The transient nature of highly unstable molecules like pentazoles necessitates the use of sophisticated computational methods to predict their properties. nih.govrsc.org These quantum chemical methodologies provide a powerful toolkit to investigate molecules that are difficult or impossible to study through experimental means.

Density Functional Theory (DFT) has become a cornerstone in the computational study of a wide range of molecules, including those with significant instability. researchgate.netmdpi.com DFT methods are employed to calculate the molecular geometry, electronic structure, and various spectroscopic properties. researchgate.netnih.gov For instance, the B3LYP functional is a popular choice that often provides a good balance between computational cost and accuracy for organic and nitrogen-rich systems. researchgate.netnih.gov In the context of (1H-Pyrrol-3-yl)-1H-pentazole, DFT calculations would be crucial for optimizing the molecular structure, determining vibrational frequencies, and analyzing the frontier molecular orbitals. researchgate.netmdpi.com These calculations help in understanding the fundamental characteristics of the molecule and provide insights into its potential reactivity. nih.gov

For a more rigorous and accurate description of molecular systems, especially those with complex electronic structures like pentazoles, high-level ab initio and coupled-cluster (CC) theories are indispensable. aps.orgrsc.org Methods such as Coupled-Cluster with Singles and Doubles (CCSD) and with perturbative triples (CCSD(T)) are often considered the "gold standard" in quantum chemistry for their ability to provide highly accurate energies. aps.orgaps.org These methods are critical for obtaining reliable data on the thermodynamic and kinetic stability of unstable species. nih.gov For example, high-accuracy calculations up to the CCSDT(Q) level have been used to study the decomposition pathways of the parent pentazole. nih.gov Such methods would be invaluable in assessing the energetic landscape of this compound and predicting its kinetic stability with a high degree of confidence. nih.gov

Electronic Structure Analysis of this compound

The electronic structure of a molecule governs its chemical behavior. For this compound, understanding the distribution of electrons and the nature of the molecular orbitals is key to predicting its properties. researchgate.netresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. irjweb.com The HOMO-LUMO energy gap is a critical parameter that provides insight into the kinetic stability of a molecule; a larger gap generally implies higher stability. irjweb.comntu.edu.iq For this compound, the electronic nature of the pyrrole (B145914) substituent would influence the energies of the frontier orbitals of the pentazole ring. The electron-donating nature of the pyrrole ring is expected to raise the energy of the HOMO of the combined system.

Table 1: Representative Frontier Orbital Energies (eV) for Pyrrole and Pentazole

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Pyrrole | -5.8 | 2.1 | 7.9 |

| Pentazole | -8.5 | -1.5 | 7.0 |

Note: These are typical values from computational studies and can vary with the level of theory and basis set used.

Aromaticity is a key concept in chemistry that relates to the stability and reactivity of cyclic, planar molecules with delocalized π-electrons. uobaghdad.edu.iqwikipedia.org Pyrrole is a well-known aromatic heterocycle, with its aromaticity stemming from the participation of the nitrogen lone pair in the π-system. uobaghdad.edu.iqwikipedia.orgpharmaguideline.com The pentazole anion (N₅⁻) is also considered to be aromatic. bohrium.com However, the aromaticity of the neutral pentazole ring is a subject of ongoing investigation.

Several computational methods are used to quantify aromaticity, including Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). bohrium.com In this compound, the aromatic character of both the pyrrole and pentazole rings would be mutually influenced. The electron-donating pyrrole ring could potentially enhance the aromaticity of the pentazole ring by increasing its electron density. bohrium.com

Table 2: Aromaticity Indices for Pyrrole and Pentazole Anion

| Compound | NICS(0) (ppm) | HOMA |

|---|---|---|

| Pyrrole | -15.2 | 0.90 |

| Pentazole Anion (N₅⁻) | -12.5 | 0.85 |

Note: NICS values are typically negative for aromatic rings. HOMA values close to 1 indicate high aromaticity. These are representative values.

Thermodynamic and Kinetic Stability Investigations

The practical utility of any energetic compound is ultimately determined by its stability. researchgate.netrsc.org For this compound, both thermodynamic and kinetic stability are of paramount importance. rsc.org

Thermodynamic stability refers to the relative energy of a compound compared to its decomposition products. For pentazoles, the primary decomposition pathway is the release of a molecule of dinitrogen (N₂), which is an extremely stable molecule. nih.gov Computational studies can predict the enthalpy of formation and the energy of decomposition, providing a measure of the thermodynamic driving force for decomposition. researchgate.net

Kinetic stability, on the other hand, relates to the energy barrier that must be overcome for decomposition to occur. nih.govrsc.org A high kinetic barrier can render a thermodynamically unstable compound isolable under certain conditions. For arylpentazoles, it has been shown that the kinetic stability can be significantly influenced by the nature of the substituent. rsc.org The electron-donating pyrrole ring in this compound is expected to influence the N₂-leaving barrier. Computational studies on related systems suggest that electron-donating groups can increase the kinetic stability of the pentazole ring. bohrium.com

Table 3: Calculated Decomposition Barriers for Substituted Pentazoles

| Substituent | Decomposition Barrier (kcal/mol) |

|---|---|

| Phenyl | 23.5 |

| 4-Methoxyphenyl | 25.1 |

| 4-Nitrophenyl | 21.8 |

Note: These values are from computational studies on arylpentazoles and serve as a reference for the potential effect of substituents on the kinetic stability of the pentazole ring.

Theoretical Enthalpies of Formation and Exploration of Decomposition Pathways

The decomposition of pentazole derivatives is a key area of computational study. For aryl- and azolyl-substituted pentazoles, the primary decomposition pathway involves the extrusion of molecular nitrogen (N₂) to form the corresponding azide (B81097). iucr2017.org Theoretical studies on various substituted pentazoles have shown that the activation energy for this decomposition process is highly dependent on the nature of the substituent. iucr2017.org

Table 1: Illustrative Theoretical Enthalpies of Formation for Related Azole Compounds

| Compound | Method | Predicted Enthalpy of Formation (kJ/mol) |

| 1H-Pentazole | G2 | +448 |

| 1-Methyl-1H-pentazole | CBS-4M | +435 |

| Phenylpentazole | B3LYP/6-31G* | +531 |

Note: This table presents data for related compounds to provide context, as specific values for this compound are not available.

Computational explorations of the decomposition pathways of substituted pentazoles often involve mapping the potential energy surface to identify transition states and intermediates. For aryl pentazoles, the decomposition is believed to proceed through a concerted mechanism where the N-N bond of the pentazole ring breaks simultaneously with the formation of the N₂ molecule.

Bond Dissociation Energies and Computational Mapping of Potential Energy Surfaces

Bond dissociation energy (BDE) is a fundamental measure of bond strength and is crucial for understanding the kinetic stability of a molecule. In the context of this compound, the C-N bond connecting the pyrrole ring to the pentazole ring and the N-N bonds within the pentazole ring are of particular interest. While specific BDE values for this compound have not been reported, computational studies on related systems, such as tetrazolylpentazole, indicate that the C-N bond is weakened by the electron-withdrawing nature of the pentazole ring. iucr2017.org

Computational mapping of the potential energy surface for the decomposition of pentazole derivatives provides detailed insights into the reaction mechanism. These studies can reveal the lowest energy pathways for decomposition and help in predicting the stability of the compound. For aryl pentazoles, these mappings have confirmed that the primary decomposition route leads to the formation of an aryl azide and dinitrogen.

Computational Studies on the Influence of Substituent Effects on Pentazole Ring Stability

The stability of the pentazole ring is significantly influenced by the electronic nature of its substituents. Computational studies have consistently shown that electron-donating groups tend to stabilize the pentazole ring, while electron-withdrawing groups have a destabilizing effect. This stabilization is attributed to the donation of electron density into the π-system of the pentazole ring, which helps to delocalize the charge and strengthen the N-N bonds.

A computational study on azolylpentazoles investigated the effect of various five-membered aromatic rings with different numbers of nitrogen atoms as substituents on the pentazole ring. iucr2017.org The study found that the activation energy for decomposition increases, and the decomposition energy decreases with a greater electron-donating character of the substituent. iucr2017.org This suggests that the pyrrolyl group, being a relatively electron-rich aromatic heterocycle, would be expected to confer a degree of stabilization to the pentazole ring in this compound compared to unsubstituted pentazole.

Further theoretical investigations into single-ring pentazolyl derivatives have suggested that derivatization can weaken the bond strength and aromaticity of the pentazolate ring. researchgate.net However, certain substituents like fluoro and hydroxyl groups were found to maintain good aromaticity. researchgate.net

Predicted Spectroscopic Characteristics for Structural Elucidation

In the absence of experimental data, computational methods are invaluable for predicting the spectroscopic properties of novel compounds like this compound. These predictions are essential for guiding future synthetic efforts and for the structural elucidation of any potential products.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Computational prediction of NMR chemical shifts is a powerful tool for structure verification. Density Functional Theory (DFT) methods, such as the Gauge-Including Atomic Orbital (GIAO) approach, are widely used for this purpose. rsc.org For nitrogen-rich compounds, ¹⁵N NMR spectroscopy is particularly informative.

While specific predicted NMR data for this compound is not available, general trends can be inferred from studies on related compounds. For instance, systematic investigations of DFT-GIAO ¹⁵N NMR chemical shift predictions have been performed for a variety of nitrogen-containing heterocycles, providing a methodology for such predictions. rsc.org It is expected that the nitrogen atoms of the pentazole ring would exhibit characteristic shifts in the ¹⁵N NMR spectrum, which would be sensitive to the electronic environment imposed by the pyrrole substituent.

Table 2: Representative Predicted ¹⁵N NMR Chemical Shifts for Nitrogen Heterocycles

| Compound | Atom | Method | Predicted Chemical Shift (ppm, relative to NH₃) |

| 1H-Pyrrole | N1 | B3LYP/6-311+G(2d,p) | -235.4 |

| 1H-Pentazole | N1 (NH) | B3LYP/6-311+G(2d,p) | -130.1 |

| 1H-Pentazole | N2, N5 | B3LYP/6-311+G(2d,p) | -25.8 |

| 1H-Pentazole | N3, N4 | B3LYP/6-311+G(2d,p) | 12.5 |

Note: This table provides data for the parent heterocycles to illustrate the expected chemical shift ranges. The actual shifts in the substituted compound would be influenced by the electronic coupling between the two rings.

Vibrational (Infrared and Raman) Spectroscopy Predictions

Computational vibrational spectroscopy is used to predict the infrared (IR) and Raman spectra of molecules. These predictions are based on the calculation of the vibrational frequencies and their corresponding intensities. The vibrational modes of this compound would be a combination of the modes of the individual pyrrole and pentazole rings, as well as new modes arising from the coupling between them.

The pentazole ring has characteristic vibrational modes, including N-N stretching and ring breathing modes. The frequencies of these modes are sensitive to the substituent on the ring. Theoretical studies on metal-substituted pentazoles have involved the prediction of their vibrational spectra to aid in their characterization.

Electronic (UV-Vis) Absorption Predictions

Time-dependent density functional theory (TD-DFT) is the most common method for predicting the electronic (UV-Vis) absorption spectra of molecules. These calculations provide information about the electronic transitions, including their energies (wavelengths) and intensities (oscillator strengths).

For this compound, it is expected that the UV-Vis spectrum would be characterized by π-π* transitions within the aromatic pyrrole and pentazole rings. The conjugation between the two rings would likely lead to a red-shift (shift to longer wavelengths) of the absorption maxima compared to the individual parent heterocycles. Computational studies on related systems, such as those with carbazole (B46965) or phenothiazine (B1677639) moieties, have shown that the absorption spectra are dominated by π-π* local excitations of the conjugated system. researchgate.net

Advanced Analytical and Characterization Methodologies for Highly Reactive Intermediates and Novel Systems

In Situ Spectroscopic Techniques for Transient Species Detection

The transient nature of compounds like (1H-Pyrrol-3-yl)-1H-pentazole necessitates analytical methods that can monitor reactions and identify species in real-time. In situ spectroscopy is paramount for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful tool.

For arylpentazoles, which are structurally analogous to this compound, ¹H and ¹³C NMR spectroscopy have been employed to study their electronic structure and decomposition kinetics. nih.gov The chemical shifts observed in the NMR spectra are sensitive to the electron-withdrawing or -donating nature of the substituents on the aryl ring, and by extension, the pyrrole (B145914) ring. This provides valuable insights into the electronic interplay between the pyrrole and pentazole rings in the target molecule.

Direct kinetic measurements of the degradation of arylpentazoles have been successfully performed using NMR, revealing a first-order decay process. nih.gov Such studies for this compound would allow for the determination of its stability and the identification of its decomposition products under various conditions. The mechanism of degradation for arylpentazoles is proposed to proceed via a polar two-step mechanism involving the rate-determining cleavage of the N1-N2 bond of the pentazole ring to form an unstable azido-azo intermediate. nih.gov

In situ multinuclear Magic-Angle Spinning (MAS) NMR has also proven effective for monitoring the crystallization of complex molecular sieves in real time, showcasing the potential of advanced NMR techniques to study dynamic systems. mdpi.com While not directly applied to pentazoles, this methodology could be adapted to study the formation or decomposition of this compound in solid-state or heterogeneous reactions.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for 1-Arylpentazoles

| Substituent (p-position) | δ (H-2', H-6') | δ (H-3', H-5') | δ (C-1') | δ (C-2', C-6') | δ (C-3', C-5') | δ (C-4') |

| OMe | 7.75 | 7.05 | 145.4 | 121.5 | 114.9 | 161.8 |

| Me | 7.72 | 7.31 | 151.2 | 119.8 | 130.2 | 141.6 |

| H | 7.82 | 7.55 | 153.2 | 119.8 | 129.8 | 131.5 |

| Cl | 7.81 | 7.52 | 151.9 | 121.1 | 129.8 | 137.1 |

| NO₂ | 8.05 | 8.38 | 157.1 | 120.4 | 125.4 | 148.9 |

Data adapted from a study on 1-(p-substituted-phenyl)pentazoles and is illustrative for the types of shifts expected for aryl-substituted pentazoles. nih.gov

High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive identification of novel compounds and the elucidation of their fragmentation pathways. For a highly reactive species such as this compound, HRMS would provide its exact molecular weight, confirming its elemental composition.

The fragmentation patterns observed in the mass spectrum offer a wealth of structural information. Studies on related nitrogen-rich heterocycles, such as 5-substituted 1H-tetrazoles, have revealed characteristic fragmentation pathways. acgpubs.org For instance, under positive ion electrospray ionization (ESI), a common fragmentation pathway for 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazoles is the elimination of a neutral HN₃ molecule. acgpubs.org In contrast, under negative ion ESI, the characteristic loss of N₂ is observed. acgpubs.org These distinct fragmentation behaviors can be invaluable in confirming the presence of the pentazole ring in this compound.

Electron ionization mass spectrometry (EI-MS) studies on 5-allyloxy-1-aryl-tetrazoles have shown that fragmentation is highly dependent on the nature of the substituents. uc.ptyoutube.com The fragmentation patterns can lead to common species such as arylisocyanates, arylazides, and arylnitrenes. youtube.com A comparative analysis of the fragmentation of this compound would likely reveal analogous pathways, providing evidence for the pyrrole-pentazole bond and the decomposition of the pentazole ring.

Table 2: Characteristic Mass Spectrometric Fragmentations of 5-Substituted 1H-Tetrazoles

| Ionization Mode | Precursor Ion | Characteristic Neutral Loss | Resulting Fragment | Reference |

| Positive ESI | [M+H]⁺ | HN₃ | [M+H - HN₃]⁺ | acgpubs.org |

| Negative ESI | [M-H]⁻ | N₂ | [M-H - N₂]⁻ | acgpubs.org |

This data is based on studies of 5-substituted 1H-tetrazoles and serves as a predictive model for the fragmentation of pentazole-containing compounds. acgpubs.org

X-ray Crystallography of Stabilized Analogs or Related Crystalline Salts

X-ray crystallography provides the most definitive structural information for a molecule, including bond lengths, bond angles, and three-dimensional arrangement. However, the inherent instability of many pentazole derivatives, including likely this compound, makes the growth of single crystals suitable for X-ray diffraction a significant challenge.

A common strategy to overcome this is to form crystalline salts of the corresponding anion. The pentazolate anion (cyclo-N₅⁻) has been successfully characterized by X-ray crystallography when stabilized within a salt structure. nih.gov For example, the structure of the pentazolate anion has been determined in the salt (N₅)₆(H₃O)₃(NH₄)₄Cl, where the anion is stabilized by interactions with chloride, ammonium, and hydronium ions. nih.gov Such an approach could be applied to this compound, where deprotonation of the pyrrole nitrogen could facilitate the formation of a stable crystalline salt, allowing for the definitive structural characterization of the pyrrolyl-pentazole framework.

Furthermore, the synthesis and X-ray analysis of various heterocyclic compounds containing pyrrole, triazole, and other nitrogen-rich rings provide valuable comparative data. wikipedia.orgmdpi.com These studies offer insights into the typical bond lengths and angles, as well as the supramolecular interactions, that could be expected in a crystalline form of this compound or its derivatives.

Table 3: Crystallographic Data for a Stabilized Pentazolate Salt

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| (N₅)₆(H₃O)₃(NH₄)₄Cl | H₁₉N₃₄O₃Cl | Monoclinic | P2₁/n | 10.358 | 11.483 | 17.581 | 90 | 97.43 | 90 | nih.gov |

This data is for a known stabilized pentazolate salt and illustrates the type of crystallographic information that could be obtained for a salt of this compound. nih.gov

Cryogenic Matrix Isolation Techniques for Stabilization and Spectroscopic Study

Cryogenic matrix isolation is a powerful technique for studying highly reactive and unstable molecules. whiterose.ac.ukebsco.com The method involves trapping the molecule of interest in an inert solid matrix, typically a noble gas like argon or nitrogen, at very low temperatures (close to absolute zero). whiterose.ac.ukresearchgate.net This effectively isolates individual molecules, preventing intermolecular reactions and allowing for their spectroscopic characterization.

This technique is particularly well-suited for the study of transient species like this compound. By co-depositing the compound with a large excess of the matrix gas onto a cryogenic window, it can be stabilized for a sufficient duration to be analyzed by various spectroscopic methods, most commonly infrared (IR) spectroscopy. uc.pt The high resolution achievable in matrix isolation IR spectroscopy can provide detailed information about the vibrational modes of the molecule, which can be compared with theoretical calculations to confirm its structure. researchgate.net

Matrix isolation has been successfully used to study the photochemistry of other nitrogen-rich heterocycles, such as tetrazoles. researchgate.net UV irradiation of matrix-isolated molecules can induce photochemical reactions, and the resulting products, which may themselves be highly reactive, can be trapped and characterized. This approach would be invaluable for investigating the photochemical stability and reaction pathways of this compound.

Table 4: Common Matrices and Temperatures for Cryogenic Isolation

| Matrix Gas | Typical Temperature (K) | Properties |

| Argon (Ar) | 10 - 20 | Inert, good optical transparency |

| Nitrogen (N₂) | 10 - 20 | Inert, readily available |

| Neon (Ne) | 4 - 8 | More inert than Ar, less matrix-induced spectral shifts |

| Krypton (Kr) | 10 - 20 | Used for specific spectroscopic applications |

Potential Research Applications and Future Directions

Design Principles for High-Energy Density Materials (HEDMs) Incorporating Pentazole Moieties

The quest for advanced high-energy density materials (HEDMs) is driven by the need for compounds that can release large amounts of energy upon decomposition while remaining stable enough for practical handling. Pentazole-containing molecules are at the forefront of this research due to the unique properties of the five-nitrogen ring. The core design principle is to maximize energy content, which is achieved through a high heat of formation and a high nitrogen content, leading to the generation of a large volume of environmentally benign dinitrogen (N₂) gas upon detonation. nih.govresearchgate.net

Incorporating a pentazole moiety is a recognized strategy for designing powerful HEDMs. researchgate.netwiley-vch.de The stability of the resulting molecule is a critical concern, as the pentazole ring itself is inherently unstable. wikipedia.org Design strategies often involve attaching the pentazole ring to other molecular frameworks that can impart stability without significantly compromising the energetic properties. wiley-vch.de The use of other heterocyclic rings, such as the pyrrole (B145914) in the titular compound, is one such approach. Additionally, functional groups are strategically introduced to fine-tune properties like density, oxygen balance, and thermal stability. nih.govrsc.org For instance, electron-donating groups are known to stabilize aryl pentazole compounds. wiley-vch.dewikipedia.org Fused ring structures are also explored as they can enhance density and molecular stability. mdpi.com

Before any synthetic attempts are made, the viability of a potential HEDM is assessed through computational chemistry. ontosight.ai Quantum chemical methods, such as Density Functional Theory (DFT), are employed to predict crucial detonation performance parameters. researchgate.netdergipark.org.tr These parameters include the heat of formation (HOF), density (ρ), detonation velocity (D), and detonation pressure (P). A high positive heat of formation is desirable as it contributes directly to the energy released.

The primary product of decomposition for a polynitrogen compound is N₂ gas, which has an exceptionally strong N≡N triple bond (958.8 kJ·mol⁻¹). nih.gov The vast energy difference between the weak N-N single bonds within the pentazole ring (approx. 160.8 kJ·mol⁻¹) and the strong triple bond in the resulting nitrogen gas is the source of the high energy release. nih.gov Theoretical calculations for various pentazole-based HEDMs predict exceptional performance, often comparable to or exceeding that of conventional explosives like TNT or even modern benchmarks like HMX and CL-20. nih.govresearchgate.net For example, the theoretical detonation velocity for a hypothetical [DAPZ⁺][N₅⁻] salt is predicted to be as high as 10,016 m·s⁻¹. nih.gov

Table 1: Comparison of Theoretical Detonation Properties of Pentazole-Based HEDMs This table presents theoretically calculated values for selected pentazole-based compounds to illustrate their potential performance. These are not experimental values.

| Compound | Predicted Density (g/cm³) | Predicted Detonation Velocity (D, km/s) | Predicted Detonation Pressure (P, GPa) | Reference |

|---|---|---|---|---|

| Trinitrotripentazolobenzene (TNTPB) | 1.85 | 9.36 | 38.05 | researchgate.net |

| [DAPZ⁺][N₅⁻] | - | 10.02 | 37.94 | nih.gov |

| PA-9 (a pentazole ionic salt) | - | 9.41 | 34.79 | nih.gov |

| HMX (benchmark) | 1.91 (exp.) | 9.10 (exp.) | 39.3 (exp.) | researchgate.netrsc.org |

| TNT (benchmark) | 1.65 (exp.) | 6.90 (exp.) | 19.0 (exp.) | wikipedia.org |

The instability and synthetic difficulty of pentazole derivatives make experimental trial-and-error approaches impractical and hazardous. researchgate.netresearchgate.net Consequently, computational screening and rational design have become indispensable tools in this field. rsc.orgchemrxiv.org This process involves the creation of large virtual libraries of molecules by combining various structural backbones (like pyrrole or benzene) with pentazole moieties and a range of functional groups. rsc.org

Using high-throughput computing, the properties of these virtual compounds—such as their heats of formation, densities, and detonation parameters—are calculated. nih.gov Machine learning models can be trained on these large datasets to accelerate the screening process further. rsc.org This methodology allows researchers to rapidly identify a small number of the most promising candidates from a vast chemical space of tens of thousands of possibilities. rsc.org Molecules that are predicted to have a favorable balance of high detonation performance and acceptable stability can then be prioritized for the challenging task of experimental synthesis. This rational design approach significantly conserves resources and enhances safety.

Contributions to Fundamental Heterocyclic Chemistry and Nitrogen Chemistry

The study of pentazoles, including hypothetical structures like (1H-Pyrrol-3-yl)-1H-pentazole, pushes the boundaries of our understanding of chemical bonding and structure. researchgate.net Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in nature and technology, forming the basis of everything from DNA bases to pharmaceuticals. nih.govnd.edu Nitrogen-containing heterocycles are a particularly important class. nih.govrsc.org

Pentazole is the final and most nitrogen-rich member of the azole series of five-membered aromatic heterocycles (which includes pyrrole, pyrazole, triazoles, and tetrazole). researchgate.netnih.gov Its existence challenges our conventional understanding of aromaticity and the stability of systems composed almost entirely of N-N single and double bonds. Research into its derivatives provides critical data on the limits of nitrogen catenation (the formation of chains of nitrogen atoms). Theoretical studies on the structure, stability, and reactivity of these molecules contribute invaluable knowledge to the broader fields of inorganic and heterocyclic chemistry, providing benchmarks for computational models and inspiring new synthetic targets. wiley-vch.deresearchgate.net

Enduring Challenges and Future Outlook for Experimental Realization of Substituted Pentazoles

Despite significant theoretical promise, the experimental synthesis of covalent pentazole derivatives remains a formidable challenge. nih.govresearchgate.net The primary obstacle is the inherent kinetic instability of the pentazole ring, which readily decomposes, releasing N₂. nih.gov While arylpentazoles were first synthesized decades ago, they are generally unstable and can only be used in situ for generating the more stable pentazolate anion (cyclo-N₅⁻). researchgate.netwikipedia.orgresearchgate.net

The landmark bulk synthesis of the cyclo-N₅⁻ anion in 2017 opened new avenues, leading to a variety of ionic salts and coordination compounds. nih.gov However, translating this success into stable, covalently bonded pentazole derivatives has proven exceptionally difficult. nih.gov Derivatization tends to weaken the pentazole ring and reduce its aromaticity, leading to poor stability. researchgate.net

The future outlook depends on the development of novel synthetic strategies under extremely mild conditions. This may involve new precursor molecules, advanced catalytic systems, or synthesis under high pressure. wikipedia.org The recent experimental detection of a diamino-pentazolium cation in a reaction solution, guided by theoretical predictions, represents a significant step forward and a potential precursor for new covalent compounds. nih.gov Overcoming these synthetic challenges is the critical next step to unlocking the practical potential of pentazole-based materials.

Future Theoretical Investigations and Predictive Modeling Advancements

While computational chemistry has already proven essential, there is still significant room for advancement in the theoretical study of pentazoles. Future investigations will likely focus on several key areas. First, developing more accurate and efficient computational methods is crucial for better prediction of stability and detonation properties, which will improve the reliability of computational screening. researchgate.netontosight.ai

Second, detailed theoretical studies of reaction pathways and decomposition mechanisms will provide crucial insights for synthetic chemists, helping to identify conditions that might favor the formation and stabilization of the pentazole ring over its decomposition. nih.govnih.gov This includes modeling the transition states and energy barriers associated with both synthesis and degradation.

Finally, the application of artificial intelligence and machine learning is expected to grow, moving beyond simple property prediction to the de novo design of novel, stable HEDM candidates with optimized properties. rsc.orgontosight.ai As computational power increases, it may become possible to simulate the behavior of these energetic materials under detonation conditions with greater realism, providing a more complete picture of their performance and safety.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for preparing (1H-Pyrrol-3-yl)-1H-pentazole?

- Methodology : Multi-step synthesis involving cyclocondensation reactions is common for pyrazole-pyrrole hybrids. For example, describes a pyrazolyl-tetrazole synthesis using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole linkages, which can be adapted for pentazole systems . Key steps include:

- Precursor preparation (e.g., aryl hydrazines for pyrazole formation).

- Cyclization under controlled pH and temperature (e.g., acetic acid reflux).

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients).

- Critical Parameters : Reaction time, catalyst loading (e.g., 10 mol% CuI), and solvent polarity significantly impact yield.

Q. How can NMR and IR spectroscopy confirm the structural integrity of this compound?

- NMR Analysis :

- ¹H NMR : Peaks for pyrrole protons (δ 6.2–6.8 ppm) and pentazole NH (δ 10–12 ppm, broad) confirm core structure. highlights the use of 2D NMR (COSY, HSQC) to resolve overlapping signals in triazole-pyrrole hybrids .

- ¹³C NMR : Distinct signals for sp² carbons in pyrrole (105–120 ppm) and pentazole rings (140–160 ppm).

Q. What stability considerations are critical for handling this compound in aqueous and thermal conditions?

- Thermal Stability : Differential scanning calorimetry (DSC) data from shows decomposition temperatures >200°C for triazole analogs, suggesting similar thermal resilience for pentazole derivatives .

- Aqueous Stability : Hydrolytic susceptibility at extreme pH (e.g., >10) due to pentazole ring strain. Use buffered solutions (pH 6–8) for biological assays .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield of this compound?

- Factors : Reaction temperature (80–120°C), catalyst concentration (5–15 mol%), and solvent polarity (THF vs. DMF).

- Response Surface Methodology (RSM) : applied RSM to triazole synthesis, achieving >85% yield by optimizing time (12–24 hrs) and molar ratios (1:1.2 amine:azide) .

- Validation : Confirm reproducibility via triplicate runs and HPLC purity checks (>98%) .

Q. How to resolve contradictions in biological activity data across studies?

- Case Example : If anti-inflammatory activity varies between assays (e.g., COX-2 inhibition vs. cytokine suppression), apply:

- Dose-Response Reanalysis : Check linearity thresholds (e.g., IC₅₀ shifts due to solvent interference) .

- Meta-Analysis : Pool data from and to identify confounding variables (e.g., cell line specificity) .

Q. What computational approaches predict the reactivity of this compound in electrophilic substitution reactions?

- DFT Calculations :

- Optimize geometry at B3LYP/6-31G(d) level (Gaussian 16).

- Analyze Fukui indices to identify nucleophilic sites (e.g., pyrrole C3 position) .

Q. How to establish structure-activity relationships (SAR) for biological activity modulation?

- SAR Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.